2-Aminoindane-2-carboxamide belongs to the class of carboxamides, characterized by the presence of a -C(O)NH2 group. This functional group is frequently encountered in biologically active molecules and plays a crucial role in various biological processes []. Additionally, the indane core structure, a fused benzene and cyclopentane ring system, is found in a variety of natural products and pharmaceuticals [].
2-Amino-2,3-dihydro-1H-indene-2-carboxamide is a compound with significant relevance in medicinal chemistry, particularly as an inhibitor of discoidin domain receptor 1 (DDR1). Its molecular formula is C10H12N2O, and it features a carboxamide functional group that contributes to its biological activity. The compound is primarily sourced from synthetic routes that allow for its production in a laboratory setting.
This compound is classified under several categories:
The synthesis of 2-amino-2,3-dihydro-1H-indene-2-carboxamide can be achieved through various methods. One efficient synthetic route involves the hydrogenation of ethyl 1H-indene-1-carboxylate, followed by hydrolysis, amidation, and reduction processes. This method has been reported to yield satisfactory results with minimal environmental impact and operational simplicity .
The synthesis typically involves:
The molecular structure of 2-amino-2,3-dihydro-1H-indene-2-carboxamide consists of an indene ring system with an amino group and a carboxamide functional group attached. The compound's three-dimensional arrangement is crucial for its biological activity.
These structural characteristics are essential for understanding the compound's reactivity and interaction with biological targets.
2-Amino-2,3-dihydro-1H-indene-2-carboxamide participates in several chemical reactions that enhance its utility in research and pharmaceutical applications. Notably, it acts as a selective inhibitor of DDR1, which is involved in collagen signaling pathways.
The compound's ability to inhibit DDR1 signaling can lead to significant biological effects, such as:
The mechanism of action for 2-amino-2,3-dihydro-1H-indene-2-carboxamide involves binding to the ATP-binding pocket of DDR1. This interaction inhibits the kinase activity of the receptor, preventing downstream signaling pathways that promote cancer cell proliferation and migration.
The binding affinity of this compound to DDR1 has been quantified with a dissociation constant (Kd) of 5.9 nM, indicating a strong affinity for the receptor. The half-maximal inhibitory concentration (IC50) has been reported at 14.9 nM, demonstrating its potency as an inhibitor.
The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous environments. It exhibits a crystalline structure that can be characterized through various spectroscopic techniques.
Key chemical properties include:
These properties are critical for its application in laboratory settings and pharmaceutical formulations.
2-Amino-2,3-dihydro-1H-indene-2-carboxamide has several important applications in scientific research:
The ongoing research into this compound underscores its potential as a therapeutic agent in oncology and other fields of medicine.
The discovery of 2-amino-2,3-dihydro-1H-indene-2-carboxamide emerged from targeted efforts to develop selective inhibitors of discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in tumor progression and fibrosis. In 2019, Zhu et al. reported the rational design and synthesis of a novel compound series featuring this core scaffold, with compound 7f (a derivative with optimized substituents) demonstrating exceptional DDR1 affinity (Kd = 5.9 nM) and kinase inhibitory activity (IC50 = 14.9 nM) [1] [5]. This represented a significant advance over earlier non-selective tyrosine kinase inhibitors (e.g., nilotinib), which inhibited DDR1 but with off-target effects limiting therapeutic utility [6]. The 2,3-dihydro-1H-indene (indane) core provided a conformationally restricted structure that precisely occupied the ATP-binding pocket of DDR1, establishing it as a privileged scaffold for selective DDR1 inhibition [5] [6]. Its identification marked a key milestone in the evolution of DDR1-targeted therapeutics, transitioning from tool compounds to drug candidates with validated in vivo efficacy.
2-Amino-2,3-dihydro-1H-indene-2-carboxamide derivatives function as potent antagonists of collagen-induced DDR1 activation, disrupting a critical signaling axis in the tumor microenvironment. DDR1, unlike other receptor tyrosine kinases, is activated by binding to fibrillar collagens (types I, II, III, IV) via its discoidin domain [2] [8]. Collagen binding induces receptor dimerization, autophosphorylation of intracellular tyrosine residues, and initiation of downstream signaling cascades regulating cell adhesion, migration, and matrix remodeling [2] [8]. Derivatives like compound 7f bind DDR1 with high specificity, preventing collagen-induced autophosphorylation and subsequent signal transduction [5]. This blockade translates to:
Table 1: Key DDR1 Inhibitors and Selectivity Profile
Compound Class | Representative | DDR1 IC50 (nM) | Key Off-Targets | Primary Therapeutic Focus |
---|---|---|---|---|
2-Amino-2,3-dihydro-1H-indene-2-carboxamide | 7f | 14.9 | Minimal reported | Pancreatic cancer, Fibrosis |
4-Amino-1H-pyrazolo[3,4-d]pyrimidine | 6c | 44 | Limited selectivity data | Broad spectrum cancer |
Early Generation TKI | Nilotinib | ~100 | BCR-ABL, PDGFR, c-KIT | CML, Colon cancer metastasis |
The efficacy of 2-amino-2,3-dihydro-1H-indene-2-carboxamide-based DDR1 inhibitors has shifted research paradigms in oncology and fibrotic diseases:
Pancreatic Ductal Adenocarcinoma (PDAC): Compound 7f demonstrated compelling in vivo efficacy in orthotopic PDAC mouse models. Treatment resulted in significant reduction in tumor growth and suppression of metastatic spread. Mechanistically, this was linked to inhibition of collagen I-induced DDR1 phosphorylation, downregulation of mesenchymal markers (N-cadherin, vimentin), and upregulation of epithelial markers (E-cadherin), effectively reversing EMT [1] [5]. PDAC's dense fibrotic stroma, rich in collagen I, makes DDR1 a particularly attractive target.
Fibrosis: Beyond oncology, DDR1 signaling is central to pathological matrix deposition in organs like the liver, lung, and kidneys [2] [8]. Activated DDR1 in hepatic stellate cells promotes collagen production and survival during liver injury. Similarly, in pulmonary and renal fibrosis, DDR1 activation by excessive collagen drives fibroblast proliferation and ECM accumulation. Preclinical evidence shows that DDR1 inhibition reduces collagen deposition and improves organ function in fibrosis models [2] [8]. The 2-aminoindane carboxamide scaffold provides a template for developing potent anti-fibrotics targeting this pathway.
Overcoming Therapeutic Resistance: DDR1 signaling contributes to resistance against chemotherapy and radiotherapy in cancers like glioblastoma and breast cancer [6] [8]. Inhibitors like 7f sensitize tumor cells to cytotoxic agents by blocking DDR1-mediated survival signals and enhancing treatment-induced cell death, offering a promising combinatorial strategy [5] [6].
Table 2: Structural Activity Relationship (SAR) Highlights of 2-Aminoindane Carboxamide Derivatives
Position | Modification | Effect on DDR1 Activity | Key Biological Outcomes |
---|---|---|---|
2-Amino | Methyl substitution | Variable (can enhance or reduce potency based on stereochemistry) | Impacts kinase domain H-bond interactions |
5-Carboxamide | Aryl/heteroaryl substitution (e.g., pyridyl) | Critical for high potency; optimizes binding pocket interactions | Dictates cellular potency and in vivo efficacy (e.g., 7f) |
Indane Core | Ring saturation | Essential for conformational restraint | Provides selectivity over other kinases |
Position 1 | H vs. alkyl substituents | Minor impact on DDR1, may influence pharmacokinetics | Can modulate metabolic stability |
The exploration of 2-amino-2,3-dihydro-1H-indene-2-carboxamide derivatives continues to drive DDR1 biology research and therapeutic development. Their selectivity, potency, and demonstrated efficacy validate DDR1 as a high-value target and provide chemical tools to dissect its role in collagen-driven pathologies [1] [2] [5]. Future research focuses on optimizing pharmacokinetic properties and exploring broader clinical applications.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: